![molecular formula C21H21N3O2 B2643697 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 891122-33-1](/img/structure/B2643697.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the tetrahydronaphthalene ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the 1,3,4-oxadiazole ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,3,4-oxadiazol ring might influence its polarity and solubility .Scientific Research Applications
1. Structure-Activity Relationships in 5-HT7 Receptor Agents
A study conducted by Leopoldo et al. (2007) explored the structure-activity relationships in a series of compounds, including variants similar to the specified chemical. These compounds were investigated for their affinity and activity at the 5-HT7 receptor, a target relevant in neuropsychiatric disorders. This research provides insights into the role of substituent modifications in determining receptor affinity and activity, a critical aspect of drug design and pharmacological research (Leopoldo et al., 2007).
2. Antidepressant and Anticonvulsant Activities of Oxadiazole Derivatives
In 2009, Abdel‐Aziz et al. investigated the antidepressant and anticonvulsant activities of novel pyrazole derivatives, including oxadiazole derivatives. The study revealed that certain compounds exhibited significant protective effects against seizures and showed antidepressant activities. This research contributes to the understanding of the therapeutic potential of oxadiazole derivatives in neurological conditions (Abdel‐Aziz et al., 2009).
3. Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides
Goněc et al. (2016) conducted a study on the antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides, compounds structurally related to the specified chemical. The compounds demonstrated significant activity against various strains of Mycobacterium, offering insights into the potential use of these compounds in treating mycobacterial infections (Goněc et al., 2016).
4. Synthesis and Properties of Pi-Extended Ethynyl- and Butadiynyl-Oxadiazole Derivatives
Wang et al. (2006) researched the synthesis and properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. These derivatives showed potential in optoelectronic applications due to their unique structural and electronic properties (Wang et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-7-8-14(2)18(11-13)20-23-24-21(26-20)22-19(25)17-10-9-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAQVZKLNNBEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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